2-(4-ethylphenyl)-2-hydroxyacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-ethylphenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-7-3-5-8(6-4-7)9(11)10(12)13/h3-6,9,11H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHZACRKKPHOIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298864 | |
| Record name | (4-ethylphenyl)(hydroxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10408-52-3 | |
| Record name | NSC126598 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126598 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-ethylphenyl)(hydroxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 4 Ethylphenyl 2 Hydroxyacetic Acid
Direct Synthesis Approaches for 2-(4-Ethylphenyl)-2-hydroxyacetic Acid
The formation of this compound can be achieved through several distinct synthetic strategies. These approaches include modern catalytic methods that valorize simple precursors, sophisticated asymmetric routes that control stereochemistry, and conventional methods built upon foundational organic reactions.
Catalytic Oxidation and Valorization of Precursors (e.g., Vicinal Glycols via CuO Nanoparticles)
The synthesis of α-hydroxy acids from vicinal diols (glycols) represents an efficient strategy involving oxidative C-C bond cleavage. wikipedia.org This transformation can be accomplished using various oxidizing agents. A notable environmentally conscious approach involves aerobic photo-oxidative cleavage, which utilizes molecular oxygen as the terminal oxidant, often facilitated by a catalyst under photoirradiation. organic-chemistry.org
In this context, the precursor for this compound would be 1-(4-ethylphenyl)ethane-1,2-diol. The cleavage of the C-C bond in this glycol would yield the target carboxylic acid. While specific studies on this exact transformation are not prevalent, the general mechanism is well-established. wikipedia.org
Recent advancements in catalysis have highlighted the potential of metal nanoparticles. Copper(II) oxide (CuO) nanoparticles, in particular, have been synthesized and characterized for various catalytic applications. nih.gov These nanoparticles can be prepared via methods like double precipitation and are confirmed through techniques such as X-ray diffraction and Raman spectroscopy. nih.gov While often used in other oxidative processes, the application of CuO nanoparticles could offer a pathway for the valorization of precursors like glycols into valuable α-hydroxy acids, leveraging their high surface area and catalytic activity. The selective oxidation of vicinal diols to α-hydroxy ketones has also been demonstrated using manganese-based catalysts with hydrogen peroxide, suggesting a rich field of catalytic possibilities for similar transformations. nih.govresearchgate.net
Table 1: Precursors and Potential Catalytic Oxidation Methods
| Precursor | Synthetic Method | Key Reagents/Catalysts | Potential Product |
|---|---|---|---|
| 1-(4-ethylphenyl)ethane-1,2-diol | Oxidative C-C Cleavage | Periodic acid (HIO4), Lead tetraacetate (Pb(OAc)4), KMnO4 wikipedia.org | This compound |
| 1-(4-ethylphenyl)ethane-1,2-diol | Aerobic Photo-oxidative Cleavage | 2-Chloroanthraquinone, O2, light organic-chemistry.org | This compound |
| 1-(4-ethylphenyl)ethane-1,2-diol | Catalytic Oxidation | CuO Nanoparticles (potential), Mn catalysts + H2O2 nih.govnih.govresearchgate.net | This compound |
Stereoselective and Asymmetric Synthetic Routes
The presence of a chiral center at the α-carbon of this compound makes stereoselective synthesis a critical area of investigation. Asymmetric synthesis aims to produce a single enantiomer (either R or S), which is crucial in applications where biological activity is stereospecific.
General strategies for the asymmetric synthesis of chiral building blocks can be adapted for this target molecule. For instance, the Sharpless asymmetric dihydroxylation of an appropriate α,β-unsaturated ester precursor could establish the required stereochemistry early in the synthesis. nih.gov Another powerful approach involves organocatalytic asymmetric reactions, such as those using chiral phosphoric acids to control the stereochemical outcome of cycloadditions, which can generate chiral intermediates that lead to the desired product. mdpi.com While direct asymmetric routes to this compound are not extensively documented, the synthesis of structurally similar chiral compounds, such as (2S)-2-(3,4-dimethylphenyl)-2-hydroxyacetic acid, confirms the feasibility and importance of such methods in accessing enantiomerically pure α-hydroxyphenylacetic acids. nih.gov
Conventional Organic Synthesis Strategies from Phenylacetic Acid Derivatives and Related Hydroxyacetic Acid Precursors
Traditional organic synthesis provides robust and scalable routes to this compound. These methods often start from readily available phenylacetic acid or hydroxyacetic acid (glycolic acid) derivatives. patsnap.commdpi.com
One common pathway involves the α-hydroxylation of a 4-ethylphenylacetic acid derivative. This can be achieved through various methods, including enolate oxidation. Another major route starts with a precursor containing the hydroxyl group. For example, the hydrolysis of hydroxyacetonitrile (glycolonitrile) in an acidic medium is a well-established industrial process for producing hydroxyacetic acid. google.com By analogy, a substituted mandelonitrile (B1675950) derivative, 2-cyano-2-(4-ethylphenyl)ethanol, could be hydrolyzed to yield the target α-hydroxy acid.
Furthermore, multi-step syntheses starting from substituted anilines or other aromatic precursors can be employed to first construct the 4-ethylphenyl core, followed by the introduction of the acetic acid side chain and subsequent α-hydroxylation. mdpi.comgoogle.comgoogle.com
Derivatization and Functional Group Interconversions Involving this compound
The carboxylic acid and hydroxyl groups, along with the aromatic ring, make this compound a versatile substrate for further chemical modification.
Esterification and Amidation Reactions for α-Hydroxycarboxylic Acid Esters and Amides
The carboxylic acid moiety is readily converted into esters and amides, which are important derivatives.
Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves treating this compound with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). researchgate.netchemguide.co.uk The reaction is an equilibrium process, and yields can be maximized by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com This reaction preserves the stereochemistry at the α-carbon. google.com
Amidation: The synthesis of amides from this compound typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct condensation of the carboxylic acid with an amine.
Table 2: Conditions for Esterification and Amidation
| Transformation | Method | Key Reagents | Product Type |
|---|---|---|---|
| Esterification | Fischer Esterification | Alcohol (R'-OH), H₂SO₄ (catalyst) chemguide.co.uk | α-Hydroxy Ester |
| Amidation | Via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH) | α-Hydroxy Amide |
| Amidation | Peptide Coupling | Amine (R'R''NH), DCC or EDC | α-Hydroxy Amide |
Modifications and Functionalization of the Aromatic Ring System
The 4-ethylphenyl ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The ethyl group is an ortho-, para-directing activator. Since the para position is already occupied, substitutions are directed to the ortho positions (positions 3 and 5 relative to the ethyl group).
Potential modifications include:
Halogenation: Bromination or chlorination can be achieved using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). The synthesis of related compounds like 2-(3-bromo-4-ethylphenyl)-2-methylpropanoic acid demonstrates the feasibility of such reactions. nih.gov
Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can introduce a nitro group (-NO₂) onto the ring.
Friedel-Crafts Acylation/Alkylation: New alkyl or acyl groups can be introduced using an alkyl halide or acyl halide with a Lewis acid catalyst.
C-H Functionalization: Advanced catalytic methods can enable the direct functionalization of C-H bonds on the aromatic ring, offering regioselective pathways to introduce new substituents. nih.gov
These modifications can significantly alter the electronic and steric properties of the molecule, providing a route to a diverse library of derivatives. nih.gov
Synthesis of Hybrid Molecules Incorporating the this compound Moiety
Following extensive searches of scientific literature, no specific research detailing the synthesis of hybrid molecules incorporating the this compound moiety could be identified. The creation of hybrid molecules, which involves covalently linking two or more distinct pharmacophores to create a single molecular entity, is a common strategy in medicinal chemistry. nih.govnih.gov Typically, functional groups on a parent molecule, such as the carboxylic acid and hydroxyl groups present in this compound, serve as handles for conjugation with other bioactive molecules.
Common chemical transformations used to form such hybrids include esterification and amidation reactions. nih.govmdpi.com For instance, the carboxylic acid group of a phenylacetic acid derivative can be activated and then reacted with an alcohol or an amine on another molecule to form an ester or amide linkage, respectively. mdpi.com Similarly, the hydroxyl group could potentially be used for ether linkages or esterification.
Despite the theoretical potential for this compound to act as a scaffold or component in the synthesis of hybrid molecules, there is a lack of published studies providing specific examples, detailed synthetic methodologies, or characterization of the resulting hybrid compounds. Research on related structures, such as 4-hydroxyphenylacetic acid, has shown the synthesis of various amide and ester derivatives to explore their biological activities. nih.govmdpi.com However, direct analogues or applications using the this compound core for creating hybrid structures are not documented in the available search results.
Consequently, no data tables with research findings on this specific topic can be provided.
Stereochemical Aspects and Chiral Investigations of 2 4 Ethylphenyl 2 Hydroxyacetic Acid
Enantiomerism and Diastereomerism in α-Aryl-α-hydroxyacetic Acid Systems
The structural framework of α-aryl-α-hydroxyacetic acids, to which 2-(4-ethylphenyl)-2-hydroxyacetic acid belongs, is characterized by a central carbon atom bonded to a carboxyl group, a hydroxyl group, an aryl group (in this case, a 4-ethylphenyl group), and a hydrogen atom. This substitution pattern renders the α-carbon a stereocenter, giving rise to the existence of non-superimposable mirror images known as enantiomers. These enantiomers, designated as (R)- and (S)-2-(4-ethylphenyl)-2-hydroxyacetic acid, exhibit identical physical and chemical properties in an achiral environment but differ in their interaction with plane-polarized light (optical activity) and with other chiral molecules.
When an additional stereocenter is introduced into the molecule, the possibility of diastereomerism arises. Diastereomers are stereoisomers that are not mirror images of each other and possess distinct physical and chemical properties, which allows for their separation by conventional techniques such as chromatography and crystallization. While this compound itself does not have a second stereocenter, the formation of diastereomeric derivatives is a key principle exploited in its chiral resolution.
Asymmetric Synthesis Strategies for Enantiopure this compound
The selective synthesis of a single enantiomer of this compound is of significant interest, and various asymmetric synthesis strategies can be employed to achieve this. A prominent approach is the enantioselective reduction of the corresponding α-keto acid, 2-oxo-2-(4-ethylphenyl)acetic acid (also known as 4-ethylphenylglyoxylic acid).
One of the most effective methods for this transformation is through biocatalytic reduction using enzymes such as alcohol dehydrogenases (ADHs). nih.gov These enzymes, often derived from microorganisms, can exhibit high enantioselectivity, affording the desired α-hydroxy acid in high enantiomeric excess (ee). The reaction typically involves the use of a whole-cell system or an isolated enzyme, with a co-factor such as NADH or NADPH providing the reducing equivalents. The choice of microorganism or enzyme is crucial for achieving high selectivity for either the (R)- or (S)-enantiomer.
A hypothetical enzymatic reduction of 4-ethylphenylglyoxylic acid is presented in the table below, illustrating typical results that could be expected based on studies with analogous substrates.
| Enzyme Source | Substrate | Product Enantiomer | Conversion (%) | Enantiomeric Excess (%) |
| Lactobacillus sp. | 4-ethylphenylglyoxylic acid | (R)-2-(4-ethylphenyl)-2-hydroxyacetic acid | >99 | >99 |
| Candida sp. | 4-ethylphenylglyoxylic acid | (S)-2-(4-ethylphenyl)-2-hydroxyacetic acid | 98 | 97 |
This table presents hypothetical data based on typical outcomes for enzymatic reductions of similar substrates.
Chiral Resolution Techniques for Racemic Mixtures
When asymmetric synthesis is not employed, this compound is typically obtained as a racemic mixture. The separation of this mixture into its constituent enantiomers, a process known as chiral resolution, is essential for studying the properties of the individual enantiomers. A widely used and effective method for the resolution of racemic carboxylic acids is the formation of diastereomeric salts with a chiral resolving agent. wikipedia.orglibretexts.org
This technique involves reacting the racemic acid with a single enantiomer of a chiral base, such as an alkaloid (e.g., brucine, strychnine) or a synthetic amine (e.g., (R)- or (S)-1-phenylethylamine). libretexts.org The resulting diastereomeric salts, for instance, [(R)-acid·(R)-base] and [(S)-acid·(R)-base], have different solubilities and can be separated by fractional crystallization. Once separated, the pure enantiomer of the acid can be recovered by treatment with a strong acid to break the salt.
The efficiency of the resolution is dependent on several factors, including the choice of resolving agent and the crystallization solvent. A systematic screening of different resolving agents and solvents is often necessary to identify the optimal conditions for separation.
The table below illustrates a hypothetical resolution of racemic this compound using different chiral resolving agents.
| Resolving Agent | Solvent | Diastereomeric Salt Isolated | Yield of Enantiomer (%) | Enantiomeric Purity (%) |
| (R)-1-Phenylethylamine | Ethanol | Salt of (R)-acid | 45 | 98 |
| (S)-1-(1-Naphthyl)ethylamine | Methanol | Salt of (S)-acid | 42 | 99 |
| Brucine | Acetone | Salt of (S)-acid | 38 | >99 |
This table presents hypothetical data based on typical outcomes for the chiral resolution of similar α-aryl-α-hydroxyacetic acids.
Another powerful technique for chiral separation is preparative chiral high-performance liquid chromatography (HPLC). This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. While often more expensive, preparative chiral HPLC can provide high-purity enantiomers in a shorter timeframe compared to classical resolution.
Methodologies for Absolute Stereochemical Assignment of α-Hydroxyaryl Carboxylic Acids
The unambiguous determination of the absolute configuration (R or S) of the enantiomers of this compound is crucial. Several methodologies can be employed for this purpose.
Single-crystal X-ray crystallography is the most definitive method for determining absolute configuration. purechemistry.org This technique requires the formation of a suitable crystal of either the pure enantiomer or a diastereomeric derivative containing a known chiral center. The diffraction pattern of the crystal provides a detailed three-dimensional map of the electron density, allowing for the precise determination of the spatial arrangement of all atoms in the molecule.
Chiroptical methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are powerful non-destructive techniques for assigning absolute configuration. nih.govthieme-connect.demdpi.com These methods measure the differential absorption or rotation of plane-polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, particularly the sign of the Cotton effects, can be correlated with the absolute configuration by comparison with the spectra of structurally related compounds of known configuration or through quantum chemical calculations. mdpi.com For α-hydroxyaryl carboxylic acids, the CD spectrum often exhibits a characteristic Cotton effect associated with the aromatic chromophore, the sign of which can be indicative of the stereochemistry at the α-carbon.
Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents, can also be used to determine the absolute configuration and enantiomeric purity of chiral carboxylic acids.
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment
Spectroscopic Characterization Techniques for Novel α-Hydroxyaryl Carboxylic Acids and their Derivatives
Spectroscopic techniques are indispensable tools for the structural elucidation of new chemical entities. By probing the interaction of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the nature of functional groups present. For a novel α-hydroxyaryl carboxylic acid like 2-(4-ethylphenyl)-2-hydroxyacetic acid, a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for the unambiguous structural confirmation of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum would exhibit characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons on the para-substituted phenyl ring would typically appear as two distinct doublets in the downfield region (around 7.2-7.4 ppm). The methine proton (the hydrogen attached to the carbon bearing the hydroxyl and carboxyl groups) would present as a singlet at approximately 5.1 ppm. The ethyl group would be identified by a quartet for the methylene (B1212753) protons (around 2.6 ppm) and a triplet for the methyl protons (around 1.2 ppm), with their characteristic coupling pattern. The acidic proton of the carboxylic acid and the proton of the hydroxyl group are often broad and their chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the structure. The carbonyl carbon of the carboxylic acid would be observed significantly downfield (around 175-180 ppm). The aromatic carbons would resonate in the 125-145 ppm region, with the carbon attached to the ethyl group and the carbon bearing the hydroxyacetic acid moiety showing distinct chemical shifts. The benzylic carbon (C-OH) would appear around 72 ppm. The carbons of the ethyl group would be found in the upfield region, with the methylene carbon at approximately 28 ppm and the methyl carbon around 15 ppm.
A summary of the predicted NMR data is presented in the interactive table below.
| Atom Type | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Carboxylic Acid (-COOH) | Broad, variable | ~177.0 |
| Aromatic C-H (ortho to ethyl) | ~7.3 (d) | ~128.5 |
| Aromatic C-H (meta to ethyl) | ~7.2 (d) | ~126.0 |
| Methine (-CH(OH)) | ~5.1 (s) | ~72.5 |
| Methylene (-CH₂CH₃) | ~2.6 (q) | ~28.5 |
| Methyl (-CH₂CH₃) | ~1.2 (t) | ~15.5 |
| Aromatic C (ipso to ethyl) | - | ~144.0 |
| Aromatic C (ipso to C(OH)COOH) | - | ~138.0 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, which often overlaps with the C-H stretching vibrations. The O-H stretch of the alcohol group would also appear in this region, typically as a sharper band around 3400 cm⁻¹. A strong, sharp absorption peak at approximately 1700-1725 cm⁻¹ is characteristic of the C=O (carbonyl) stretching of the carboxylic acid. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would appear just below 3000 cm⁻¹. Bending vibrations for the aromatic ring and other functional groups would be present in the fingerprint region (below 1500 cm⁻¹).
| Functional Group | Characteristic IR Absorption (cm⁻¹, predicted) |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) |
| O-H Stretch (Alcohol) | ~3400 (sharp) |
| C=O Stretch (Carboxylic Acid) | 1700-1725 (strong, sharp) |
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | <3000 |
| C-O Stretch | 1050-1250 |
Chromatographic Methods for Separation, Quantification, and Enantiomeric Purity Determination (e.g., Chiral High-Performance Liquid Chromatography)
Chromatographic techniques are essential for separating the target compound from any impurities and for determining its concentration and enantiomeric purity. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for these purposes.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Since this compound possesses a chiral center at the carbon bearing the hydroxyl and carboxyl groups, it exists as a pair of enantiomers. Chiral HPLC is a powerful technique used to separate and quantify these enantiomers. This is crucial as enantiomers can have different pharmacological activities.
The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For α-hydroxyaryl carboxylic acids like the target compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are often effective. researchgate.net The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance between the enantiomers and the chiral selector of the CSP. redalyc.orgnih.gov
The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers. nih.gov The addition of a small amount of an acidic modifier, like trifluoroacetic acid (TFA), is often necessary to suppress the ionization of the carboxylic acid and improve peak shape. nih.gov Detection is usually performed using a UV detector at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).
The enantiomeric purity is determined by calculating the peak area of each enantiomer. For an enantiomerically pure sample, only one peak will be observed, while a racemic mixture will show two peaks of equal area.
| Parameter | Typical Conditions for Chiral HPLC of Mandelic Acid Derivatives |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., CHIRALPAK® series) researchgate.net |
| Mobile Phase | Hexane/Isopropanol with 0.1% Trifluoroacetic Acid nih.gov |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at 254 nm |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Mass Spectrometry Applications in Structural Confirmation and Impurity Profiling
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for both confirming the molecular weight of the target compound and for identifying and quantifying impurities.
Structural Confirmation
High-resolution mass spectrometry (HRMS) can determine the molecular weight of this compound with very high accuracy, which allows for the determination of its elemental composition. This provides strong evidence for the proposed structure.
Fragmentation Analysis
In addition to determining the molecular weight, tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions. The fragmentation pattern is often characteristic of the molecule's structure and can be used to confirm the connectivity of different parts of the molecule. For this compound, common fragmentation pathways would include:
Decarboxylation: Loss of the carboxylic acid group (COOH), resulting in a fragment with a mass 45 units less than the molecular ion. libretexts.org
Loss of water: Dehydration, leading to a fragment with a mass 18 units less than the molecular ion.
Cleavage of the benzylic bond: Fragmentation at the bond between the phenyl ring and the chiral carbon, leading to characteristic aromatic and side-chain fragments.
| Ion | m/z (predicted) | Description |
| [M+H]⁺ | 195.0965 | Protonated molecular ion |
| [M-H₂O+H]⁺ | 177.0859 | Loss of water |
| [M-COOH+H]⁺ | 150.0621 | Loss of carboxylic acid group |
| [C₈H₉]⁺ | 105.0699 | Ethylphenyl fragment |
Impurity Profiling
Liquid chromatography coupled with mass spectrometry (LC-MS) is a highly sensitive and selective technique for impurity profiling. researchgate.netresolvemass.ca It can detect and identify impurities that may be present at very low levels, such as starting materials, by-products from the synthesis, or degradation products. ijprajournal.com By comparing the mass spectra of the impurities with known compounds or by interpreting their fragmentation patterns, the structures of these impurities can be elucidated. This is critical for ensuring the quality and safety of the compound. Potential process-related impurities could include the corresponding aldehyde or ketone precursor, or products of over-oxidation.
Computational and Theoretical Chemistry Investigations of 2 4 Ethylphenyl 2 Hydroxyacetic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies, Frontier Molecular Orbital Analysis)
Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost, making it suitable for studying molecules of this size. researchgate.netespublisher.com
Density Functional Theory (DFT) Studies: DFT calculations can determine the optimized geometry of 2-(4-ethylphenyl)-2-hydroxyacetic acid, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional structure. nih.govmdpi.com These studies can also yield vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure. nih.gov Furthermore, DFT is used to calculate various electronic properties, including the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map visually identifies electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For this compound, the oxygen atoms of the carboxyl and hydroxyl groups are expected to be the most electron-rich sites.
Frontier Molecular Orbital (FMO) Analysis: Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.com The LUMO is the innermost empty orbital and acts as an electron acceptor, defining the molecule's electrophilicity. youtube.com
The energy of the HOMO (EHOMO) is related to the ionization potential, while the energy of the LUMO (ELUMO) is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. espublisher.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. espublisher.com For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atoms, while the LUMO would likely be distributed across the carboxylic acid group.
Below is a table of representative quantum chemical parameters that could be derived from a DFT calculation on this compound.
| Parameter | Typical Calculated Value (Illustrative) | Significance |
|---|---|---|
| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. espublisher.com |
| Ionization Potential (I) | 6.5 eV | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | 1.2 eV | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | 3.85 eV | A measure of the molecule's ability to attract electrons. nih.gov |
| Chemical Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution. nih.gov |
Molecular Modeling and Conformational Analysis of this compound and its Analogues
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. nih.gov For this compound and its analogues, molecular modeling is crucial for understanding their three-dimensional structures and conformational preferences, which ultimately dictate their biological activity and physical properties.
Conformational analysis involves identifying all possible spatial arrangements (conformers) of a molecule that result from rotation around its single bonds and determining their relative stabilities. The key rotatable bonds in this compound are the C-C bond connecting the phenyl ring to the chiral carbon, the C-C bond of the ethyl group, and the C-O and C-C bonds of the hydroxyacetic acid moiety.
Computational methods, such as molecular mechanics or quantum chemical calculations, can be used to perform a systematic search of the conformational space. By rotating the key dihedral angles and calculating the potential energy of each resulting structure, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. The analysis would likely reveal that steric hindrance between the bulky phenyl group, the carboxylic acid, and the hydroxyl group plays a significant role in determining the most stable conformations. Intramolecular hydrogen bonding, for instance between the hydroxyl group and the carbonyl oxygen of the carboxylic acid, can also significantly stabilize certain conformers. mdpi.com
The table below illustrates potential stable conformers of this compound based on the rotation around the bond between the chiral carbon and the phenyl ring.
| Conformer | Dihedral Angle (O=C-C*-Cipso) (Illustrative) | Relative Energy (kcal/mol) (Illustrative) | Key Features |
|---|---|---|---|
| Conformer 1 (Global Minimum) | ~60° | 0.00 | Likely stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen. |
| Conformer 2 | ~180° | 1.5 | A staggered conformation that minimizes some steric interactions but may lack intramolecular hydrogen bonding. |
| Conformer 3 | ~300° (-60°) | 2.1 | Another staggered conformation with different spatial arrangements of the substituents. |
Prediction of Chemical Reactivity, Reaction Mechanisms, and Intermolecular Interactions
Computational chemistry provides a framework for predicting how this compound will behave in chemical reactions and how it will interact with other molecules.
Chemical Reactivity and Reaction Mechanisms: The electronic properties derived from quantum chemical calculations (Section 5.1) are directly used to predict reactivity. The FMO analysis indicates that the phenyl ring and oxygen atoms (HOMO sites) are susceptible to attack by electrophiles, while the carboxylic acid group (LUMO site) is a target for nucleophiles. Computational models can simulate entire reaction pathways, calculating the energies of reactants, transition states, and products to determine activation energies and reaction thermodynamics. For example, modeling the esterification of the carboxylic acid or the oxidation of the hydroxyl group would reveal the most likely mechanism and the energy barriers involved. masterorganicchemistry.com
Intermolecular Interactions: Understanding intermolecular interactions is key to predicting properties like solubility, melting point, and biological receptor binding. This compound can participate in several important interactions:
Hydrogen Bonding: The carboxylic acid group is both a strong hydrogen bond donor (-OH) and acceptor (C=O). The hydroxyl group is also a hydrogen bond donor and acceptor. These groups can form strong hydrogen bonds with water, polar solvents, or the active sites of enzymes.
π-π Stacking: The ethylphenyl group can engage in π-π stacking interactions with other aromatic systems.
Hydrophobic Interactions: The ethyl group and the phenyl ring provide hydrophobic character, leading to interactions with nonpolar molecules or regions.
Molecular dynamics (MD) simulations can model the behavior of one or more molecules of this compound in a solvent box (e.g., water) over time. These simulations show how the molecule interacts with its surroundings, revealing stable hydrogen bonding networks and the formation of dimers or larger aggregates in the solid state. nih.gov
Computational Studies on Chiral Recognition and Enantioselectivity
Since this compound possesses a chiral center, it exists as two enantiomers (R and S). These enantiomers have identical physical properties except for their interaction with polarized light and other chiral molecules. Computational studies are invaluable for understanding and predicting the mechanisms of chiral recognition, which is the basis for enantioselective separation (e.g., in chromatography) and stereoselective biological activity. nih.gov
Molecular docking and molecular dynamics simulations are the primary tools for studying chiral recognition. nih.gov The process involves building a computational model of a chiral selector (e.g., a chiral stationary phase used in HPLC or an enzyme's active site) and the two enantiomers of the analyte. nih.govvub.be
The R- and S-enantiomers are then "docked" into the binding site of the selector. The software calculates the binding energy for each enantiomer-selector complex. The difference in binding energy (ΔΔG) determines the enantioselectivity. A more stable complex (lower binding energy) corresponds to a longer retention time in chromatography or a stronger inhibitory effect in a biological system. nih.gov These models can pinpoint the specific intermolecular interactions—such as hydrogen bonds, steric repulsion, or π-π stacking—that are responsible for the differential binding. nih.gov
For example, a study might model the interaction of the enantiomers with a polysaccharide-based chiral stationary phase. The simulation could reveal that one enantiomer forms three key interactions (e.g., a hydrogen bond with an amide, a π-π interaction with the phenyl ring, and a dipole-dipole interaction with the carboxyl group), while the other enantiomer can only form two of these interactions due to an unfavorable steric clash. This difference in interaction strength leads to their separation. vub.be
The table below presents hypothetical results from a molecular docking study of the R- and S-enantiomers with a generic chiral selector.
| Enantiomer | Binding Energy (kcal/mol) (Illustrative) | Key Differentiating Interactions with Chiral Selector | Predicted Outcome |
|---|---|---|---|
| (R)-2-(4-ethylphenyl)-2-hydroxyacetic acid | -7.8 | Forms a strong hydrogen bond with selector's hydroxyl group; favorable π-π stacking. | Stronger binding; longer retention time in chiral chromatography. |
| (S)-2-(4-ethylphenyl)-2-hydroxyacetic acid | -6.9 | Steric hindrance prevents optimal alignment for π-π stacking; weaker hydrogen bond. | Weaker binding; shorter retention time in chiral chromatography. |
Biological Activities and Molecular Mechanisms in Vitro Studies
Exploration of In Vitro Bioactivity Profiles of 2-(4-Ethylphenyl)-2-hydroxyacetic Acid and its Derivatives
Derivatives of mandelic acid, to which this compound belongs, have demonstrated a range of biological activities in laboratory settings. These activities are influenced by the nature and position of substituents on the phenyl ring and modifications to the carboxylic acid and alpha-hydroxyl groups.
Mandelic acid derivatives have been investigated as inhibitors of various enzymes. For instance, certain peptidomimetic derivatives of mandelic acid have been synthesized and evaluated as inhibitors of aminopeptidase (B13392206) N (APN), an enzyme overexpressed in tumor cells and involved in angiogenesis. nih.gov These studies suggest that the mandelic acid scaffold can be a promising starting point for the development of novel enzyme inhibitors. nih.gov The specific inhibitory activity of this compound against particular enzymes is an area for further investigation, but the existing research on related compounds provides a basis for such explorations.
A study on mandelic acid peptidomimetic derivatives reported their ability to inhibit aminopeptidase N (APN) with IC50 values in the micromolar range. The most potent compound in the series exhibited significant inhibitory activity, highlighting the potential of the mandelic acid core in designing enzyme inhibitors. nih.gov Molecular simulations indicated that coordination with the catalytic zinc ion within the enzyme's active site is crucial for the inhibitory action. nih.gov
The cytotoxic potential of mandelic acid derivatives against various cancer cell lines has been explored. For example, diorganotin(IV) and triorganotin(IV) derivatives of mandelic acid have shown in vitro anticancer activity against mammary, liver, and prostate cancer cell lines. nih.gov Diorganotin(IV) derivatives were found to be more cytotoxic than their triorganotin counterparts. nih.gov While specific data on this compound is not extensively available, these findings with related structures suggest that it and its derivatives could be investigated for their antiproliferative effects.
The following table presents hypothetical cytotoxicity data for illustrative purposes, based on findings for related mandelic acid derivatives.
| Compound | Cell Line | IC50 (µM) |
| Diorganotin(IV) mandelate (B1228975) derivative | Mammary Cancer (MCF-7) | 15.2 |
| Diorganotin(IV) mandelate derivative | Liver Cancer (HepG2) | 21.5 |
| Diorganotin(IV) mandelate derivative | Prostate Cancer (PC-3) | 18.9 |
| Triorganotin(IV) mandelate derivative | Mammary Cancer (MCF-7) | 35.8 |
| Triorganotin(IV) mandelate derivative | Liver Cancer (HepG2) | 42.1 |
| Triorganotin(IV) mandelate derivative | Prostate Cancer (PC-3) | 39.7 |
Mandelic acid itself is known for its antimicrobial properties and has been used in the treatment of urinary tract infections. idosi.org The antimicrobial activity of mandelic acid and its derivatives is believed to be linked to their pro-oxidative properties and hydrophobicity. nih.gov Derivatives often exhibit higher antimicrobial activity than the parent acid, likely due to increased lipophilicity which allows for better penetration through microbial cell membranes. nih.gov
A study on mandelic acid and its alkali metal salts tested their antimicrobial activity against a panel of bacteria and yeasts. mdpi.com The results showed that mandelic acid inhibited the growth of Gram-positive bacteria such as Listeria monocytogenes and Bacillus subtilis at a concentration of 1.50 mg/mL, and Staphylococcus aureus at 1.75 mg/mL. mdpi.com Another study found that mandelic acid exhibited in vitro antibacterial activity against clinical isolates of Methicillin-resistant Staphylococcus aureus (MRSA). idosi.org Chiral mandelic acid derivatives containing a 1,3,4-oxadiazole (B1194373) thioether moiety have also been synthesized and shown to possess antifungal activity against plant fungi. acs.orgnih.gov
The table below summarizes the minimum inhibitory concentrations (MIC) of mandelic acid against various microorganisms as reported in a study.
| Microorganism | Strain | MIC (mg/mL) |
| Listeria monocytogenes | ATCC 13932 | 1.50 |
| Bacillus subtilis | ATCC 6633 | 1.50 |
| Staphylococcus aureus | ATCC 25923 | 1.75 |
| Escherichia coli | ATCC 25922 | > 5.00 |
| Salmonella Typhimurium | ATCC 14028 | > 5.00 |
| Candida albicans | ATCC 10231 | > 5.00 |
The antioxidant properties of mandelic acid and its derivatives have been evaluated using various in vitro assays such as DPPH, FRAP, CUPRAC, and ABTS. nih.govmdpi.com These studies have shown that the antioxidant capacity is highly dependent on the substitution pattern on the phenyl ring. For instance, hydroxy and methoxy (B1213986) derivatives of mandelic acid have been studied, and it was found that compounds like 3,4-dihydroxymandelic acid exhibited notable antioxidant properties, while mandelic acid itself and 3-hydroxymandelic acid showed no significant antiradical activity in DPPH and ABTS assays. mdpi.com The presence of the ethyl group at the para position of the phenyl ring in this compound may influence its antioxidant potential, and this warrants further investigation.
The following table illustrates the antioxidant activity of various mandelic acid derivatives from a comparative study, showcasing the impact of substitutions on the phenyl ring.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| Mandelic Acid | > 1000 | > 1000 |
| 3-Hydroxymandelic Acid | > 1000 | > 1000 |
| 4-Hydroxy-3-methoxymandelic Acid | 850 | 750 |
| 3,4-Dihydroxymandelic Acid | 500 | 450 |
Identification of Potential Molecular Targets and Pathways of Action
The molecular mechanisms underlying the biological activities of mandelic acid derivatives are multifaceted. In the context of enzyme inhibition, as seen with aminopeptidase N, the interaction with key residues and metal ions in the enzyme's active site is a primary mechanism. nih.gov For their antimicrobial effects, the disruption of cell membrane integrity due to increased lipophilicity and the generation of oxidative stress are proposed mechanisms. nih.gov The cytotoxic effects of certain derivatives may be linked to the induction of apoptosis or other forms of programmed cell death, although the specific signaling pathways are not fully elucidated for all derivatives. researchgate.net Further research is needed to identify the precise molecular targets and signaling pathways modulated by this compound.
Structure-Activity Relationship (SAR) Studies of Substituted α-Hydroxyaryl Carboxylic Acid Derivatives
Structure-activity relationship (SAR) studies on mandelic acid derivatives have provided valuable insights into the chemical features that govern their biological activities.
For antimicrobial activity , an increase in lipophilicity, often achieved through esterification or the introduction of hydrophobic substituents on the phenyl ring, generally leads to enhanced efficacy. nih.gov This is because a more lipophilic character facilitates the passage of the compound across the lipid-rich cell membranes of microorganisms. nih.gov
In the realm of antifungal activity , stereochemistry has been shown to play a crucial role. A study on chiral mandelic acid derivatives revealed that compounds with the S-configuration exhibited significantly better in vitro antifungal activity against certain plant fungi compared to their R-configuration counterparts. acs.orgnih.gov For example, one S-configured compound was approximately 16 times more active against Gibberella saubinetii than its R-enantiomer. acs.org
Regarding antioxidant activity , the number and position of hydroxyl and methoxy groups on the aromatic ring are critical determinants. mdpi.com Generally, the presence of multiple hydroxyl groups, particularly in ortho or para positions to each other, enhances antioxidant capacity due to their ability to donate hydrogen atoms and stabilize the resulting radical through resonance. nih.gov
These SAR principles provide a framework for the rational design of new α-hydroxyaryl carboxylic acid derivatives, including those based on the this compound scaffold, with potentially improved biological activities.
Metabolic Pathways and Biotransformation Studies Excluding Human Clinical Data
Identification and Characterization of Putative Metabolites
As there are no specific studies on the biotransformation of 2-(4-ethylphenyl)-2-hydroxyacetic acid, no metabolites have been definitively identified and characterized for this compound. However, based on the metabolism of structurally related compounds, several putative metabolites can be hypothesized.
The metabolic fate of ethylbenzene (B125841), for instance, is known to involve its conversion to mandelic acid. This suggests that the ethylphenyl moiety of this compound could be a primary site for metabolic modification. Potential metabolic reactions could include:
Hydroxylation of the ethyl group: This would lead to the formation of a primary or secondary alcohol.
Oxidation of the ethyl group: Further oxidation of the hydroxylated ethyl group could result in the formation of a carboxylic acid.
Aromatic hydroxylation: The phenyl ring could undergo hydroxylation at various positions.
Conjugation: The carboxylic acid group of the parent compound or its metabolites could be conjugated with glucuronic acid or amino acids.
The identification and structural elucidation of these potential metabolites would require sophisticated analytical techniques. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is a powerful tool for detecting and identifying metabolites in complex biological matrices. Tandem mass spectrometry (MS/MS) would be employed to obtain structural information about the metabolites by fragmenting the parent ions and analyzing the resulting fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy could provide further definitive structural confirmation of isolated metabolites.
Without experimental data, the following table presents a list of hypothetical metabolites of this compound based on known metabolic pathways of similar compounds.
| Putative Metabolite Name | Potential Metabolic Pathway |
| 2-(4-(1-hydroxyethyl)phenyl)-2-hydroxyacetic acid | Hydroxylation of the ethyl group |
| 2-(4-carboxyphenyl)-2-hydroxyacetic acid | Oxidation of the ethyl group |
| 2-(4-ethyl-hydroxyphenyl)-2-hydroxyacetic acid | Aromatic hydroxylation |
| This compound glucuronide | Glucuronidation of the carboxylic acid |
It is crucial to emphasize that the existence of these metabolites is purely speculative until confirmed by experimental studies.
Comparative Analysis with Metabolic Fates of Related Phenylacetic Acid and Mandelic Acid Derivatives
A comparative analysis of the metabolism of this compound with that of related phenylacetic acid and mandelic acid derivatives can provide valuable context for predicting its metabolic fate.
Phenylacetic Acid Derivatives:
The metabolism of phenylacetic acid itself involves conjugation with glutamine to form phenylacetylglutamine, which is then excreted in the urine. For substituted phenylacetic acids, the nature and position of the substituent can significantly influence the metabolic pathway. For example, hydroxylation of the aromatic ring is a common metabolic route. The presence of an ethyl group on the phenyl ring, as in the case of this compound, would likely make the ethyl group a target for oxidative metabolism, in addition to potential aromatic hydroxylation.
Mandelic Acid Derivatives:
Mandelic acid is a metabolite of styrene (B11656) and ethylbenzene. Its metabolism can involve both oxidation and conjugation. The stereochemistry of mandelic acid can influence its metabolic fate. For instance, in the case of ethylbenzene exposure, predominantly the R-enantiomer of mandelic acid is excreted.
The metabolism of substituted mandelic acids has also been investigated. For example, 4-hydroxymandelic acid is an intermediate in the degradation of mandelic acid by some microorganisms. This suggests that aromatic hydroxylation is a feasible metabolic pathway for mandelic acid derivatives.
The table below provides a comparative summary of the known metabolic pathways for phenylacetic acid and mandelic acid, which can be used to infer potential pathways for this compound.
| Compound | Key Metabolic Pathways |
| Phenylacetic Acid | Conjugation with glutamine |
| Mandelic Acid | Oxidation to phenylglyoxylic acid, conjugation |
| 4-Hydroxymandelic Acid | Intermediate in mandelic acid degradation |
| Ethylbenzene | Oxidation to mandelic acid |
Role As a Chemical Building Block and Synthetic Intermediate
Utilization in the Synthesis of Complex Organic Molecules
Substituted mandelic acids, such as 2-(4-ethylphenyl)-2-hydroxyacetic acid, are valuable precursors in the synthesis of complex organic molecules, particularly in the development of novel antifungal agents. The core structure of mandelic acid provides a scaffold that can be elaborated to interact with biological targets.
Research into new fungicides has led to the design and synthesis of a variety of 4-substituted mandelic acid derivatives. In one such study, a series of derivatives incorporating a 1,3,4-oxadiazole (B1194373) moiety were synthesized to explore their antifungal properties. nih.gov The investigation revealed that modifications on the mandelic acid backbone could lead to compounds with excellent activity against various plant pathogenic fungi. nih.gov For instance, certain derivatives demonstrated superior efficacy compared to the commercial fungicide mandipropamid (B155232) against fungi like Gibberella saubinetii, Verticillium dahlia, and Sclerotinia sclerotiorum. nih.gov The mechanism of action for some of these compounds involves the destruction of the fungal cell membrane's integrity, leading to the leakage of cytoplasmic contents and inhibiting fungal growth. nih.gov The 4-substituted phenyl ring, as present in this compound, is a key component in modulating the biological activity of these complex molecules.
The versatility of the mandelic acid scaffold is further highlighted by its use in synthesizing peptidomimetic derivatives designed as aminopeptidase (B13392206) N (APN) inhibitors for cancer research. nih.gov Although this particular study focused on other derivatives, it underscores the principle that the mandelic acid structure is a privileged scaffold for generating biologically active complex molecules. nih.gov The synthesis of these complex structures often involves leveraging the hydroxyl and carboxylic acid groups for further chemical transformations.
| Precursor Compound | Target Molecule Class | Application |
| 4-Substituted Mandelic Acid | 1,3,4-Oxadiazole Derivatives | Antifungal Agents nih.gov |
| Mandelic Acid | Peptidomimetic Derivatives | Aminopeptidase N Inhibitors nih.gov |
| This compound | α-Hydroxycarboxylic Acid Amides | Fungicide Intermediates |
Development of Analogues and Compound Libraries for Chemical Biology and Drug Discovery Efforts
The development of analogues and compound libraries is a cornerstone of modern drug discovery, enabling the systematic exploration of chemical space to identify new therapeutic agents. Mandelic acid and its derivatives, including this compound, serve as valuable starting points for creating such libraries. The core structure allows for diversification at several points: the phenyl ring, the hydroxyl group, and the carboxylic acid group.
By systematically modifying the substituent on the phenyl ring (e.g., with an ethyl group at the 4-position), chemists can fine-tune the physicochemical properties of the resulting molecules, such as lipophilicity, which can significantly impact their biological activity and pharmacokinetic profile. This approach is fundamental to establishing Structure-Activity Relationships (SAR). For example, creating a library of amides from various substituted mandelic acids and amines allows researchers to probe the binding pockets of target enzymes, such as those in pathogenic fungi or cancer cells. nih.govnih.gov
The generation of these libraries often involves parallel synthesis techniques where a common core, like this compound, is reacted with a diverse set of building blocks. The resulting collection of related but distinct compounds can then be screened for biological activity. This strategy has been successfully applied to discover novel fungicides and potential anti-cancer agents. nih.govnih.gov The insights gained from screening these libraries guide further optimization of lead compounds.
| Scaffold | Library Type | Therapeutic Area |
| Mandelic Acid | Peptidomimetic Derivatives | Oncology (APN Inhibitors) nih.gov |
| 4-Substituted Mandelic Acids | 1,3,4-Oxadiazole Derivatives | Agriculture (Fungicides) nih.gov |
Broader Applications in Specialized Chemical Syntheses (e.g., Dye Precursors, Biomedical Probes, α-Hydroxycarboxylic Acid Amides)
The utility of this compound and related structures extends beyond the direct synthesis of bioactive molecules into various specialized areas of chemical synthesis.
α-Hydroxycarboxylic Acid Amides: A significant application of α-hydroxycarboxylic acids is in the synthesis of their corresponding amides. These amides are not only important final products but also crucial intermediates. For instance, 2-phenyl-2-hydroxy-N-[2-(3-alkoxy-4-hydroxyphenyl)-ethyl]-acetamides, which can be derived from substituted mandelic acids, are key intermediates for a novel class of fungicides. A patented process describes the preparation of these α-hydroxycarboxylic acid amides, highlighting the reaction between an α-hydroxycarboxylic acid ester and an amine.
Dye Precursors: Mandelic acid derivatives have been identified as precursors for certain types of dyes. Specifically, they can be used in the synthesis of benzodifuranone-based disperse dyes. acs.org These dyes are noted for their excellent color fastness and vibrant colors, making them suitable for modern textile applications like the low-temperature dyeing of polyester (B1180765) microfibers. acs.org The planar, conjugated structure derived from the mandelic acid scaffold contributes to these desirable properties. acs.org
Biomedical Probes: The development of sensors and probes for biologically relevant molecules is a critical area of chemical biology. The core structure of mandelic acid has been used to design fluorescent sensors for the enantioselective recognition of α-hydroxycarboxylic acids. nih.gov While this research focused on a bisbinaphthyl sensor designed to detect mandelic acid itself, it demonstrates the potential for derivatives like this compound to be either targets for such probes or incorporated into more complex probe structures. Such sensors are valuable tools for applications like the high-throughput screening of chiral catalysts. nih.gov Mandelic acid is also recognized as a sensing substrate in molecule recognition research. nih.gov
| Application Area | Intermediate/Product Class | Specific Example/Use |
| Agrochemicals | α-Hydroxycarboxylic Acid Amides | Intermediates for fungicides |
| Fine Chemicals | Disperse Dyes | Benzodifuranone-based dyes for textiles acs.org |
| Chemical Biology | Fluorescent Sensors | Enantioselective recognition of α-hydroxycarboxylic acids nih.govnih.gov |
Future Research Directions and Translational Perspectives
Elucidation of Novel Synthetic Routes and Sustainable Methodologies
Current synthetic strategies for producing phenylacetic acid derivatives often involve multi-step processes that may require optimization for large-scale, sustainable production. mdpi.com Future research will likely concentrate on developing novel, more efficient synthetic pathways. One promising avenue is the exploration of chemoselective oxidation processes, such as those using ruthenium catalysts, which have been effective in synthesizing other 2-arylalkanoic acids. epa.gov
Furthermore, the principles of green chemistry are expected to guide the development of new methodologies. This includes the use of highly active and reusable catalytic systems, such as those involving copper(I) bromide and dimethyl sulfoxide (B87167) (DMSO), which have shown success in other complex organic syntheses. ffhdj.com Research into Atom Transfer Radical Reactions (ATRR) could also lead to waste-free synthesis methodologies, enhancing the therapeutic potential of such compounds while adhering to green chemistry principles. ffhdj.comffhdj.com The goal is to create cost-effective, efficient, and environmentally benign processes for the synthesis of 2-(4-ethylphenyl)-2-hydroxyacetic acid.
Advanced Computational Modeling for Structure-Property-Activity Relationships
Advanced computational modeling is a critical tool for accelerating the discovery and optimization of bioactive molecules. For this compound, future research will likely employ Quantitative Structure-Activity Relationship (QSAR) analysis to build predictive models. These models can correlate the compound's structural features with its biological activities.
Studies on analogous compounds, such as 2-phenylaminophenylacetic acid derivatives, have demonstrated that parameters like lipophilicity and the angle of twist between phenyl rings are crucial for their anti-inflammatory activity. researchgate.net Similar computational approaches can be applied to this compound to identify the key molecular descriptors that govern its potential therapeutic effects. This in-silico analysis can guide the design of new derivatives with enhanced efficacy and selectivity, thereby streamlining the drug discovery process and reducing the reliance on extensive experimental screening.
Expansion of In Vitro Biological Screening and Mechanistic Studies
While the biological profile of this compound is not extensively documented, its structural similarity to other bioactive phenylacetic acids suggests potential therapeutic value. Future research should involve broad in vitro biological screening to identify and characterize its activities. Based on related compounds, promising areas for investigation include its potential as an anti-inflammatory agent through the inhibition of cyclooxygenase (COX) enzymes. researchgate.net
Mechanistic studies will also be essential to understand how the compound exerts its effects at a molecular level. Kinetic studies, similar to those performed on other hydroxamic acids, could elucidate the mechanisms of its reactions, such as acid-catalyzed hydrolysis. researchgate.net These studies often involve a rapid protonation step followed by a rate-determining nucleophilic attack by water, and understanding these kinetics is vital for predicting the compound's stability and behavior in biological systems. researchgate.net
| Potential Research Area | Methodology | Rationale based on Analogous Compounds |
| Anti-inflammatory Activity | Cyclooxygenase (COX) Inhibition Assays | Phenylacetic acid derivatives are known NSAIDs. researchgate.net |
| Cytotoxicity Screening | Cell Viability Assays (e.g., against cancer cell lines) | Thiazole-containing propanoic acid derivatives have shown cytotoxic effects. mdpi.com |
| Reaction Mechanism | Kinetic Analysis of Hydrolysis | Mechanistic pathways have been established for similar hydroxamic acids. researchgate.net |
Exploration of Emerging Applications in Materials Science or Chemical Technologies
The potential applications of this compound may extend beyond pharmaceuticals into materials science and other chemical technologies. Its structure, which includes a carboxylic acid and a hydroxyl group, makes it a valuable bifunctional monomer for polymerization reactions.
Alpha-hydroxy acids, such as glycolic acid, are precursors to biodegradable polymers like polyglycolic acid (PGA), which have significant medical applications. consensus.app Similarly, this compound could be explored as a monomer for creating novel polyesters with unique properties conferred by the ethylphenyl group. These properties might include altered thermal stability, mechanical strength, or biocompatibility. Furthermore, its role as an intermediate in the synthesis of more complex molecules could be valuable in various industrial chemical processes, including the production of specialized coatings, adhesives, or other fine chemicals. njchm.com
| Potential Application | Relevant Chemical Class | Example |
| Biodegradable Polymers | Alpha-hydroxy acids | Glycolic acid is used to produce polyglycolic acid (PGA). consensus.app |
| Fine Chemical Synthesis | Organic Intermediates | Phenylacetic acid is a starting material for numerous drugs and other chemicals. mdpi.com |
| Specialty Coatings/Adhesives | Functionalized Monomers | Carboxylic acids are used to create polymers for various industrial applications. |
Q & A
Basic: What are the recommended synthetic routes for 2-(4-ethylphenyl)-2-hydroxyacetic acid, and how do reaction conditions influence yield?
Answer:
The synthesis of aryl-substituted hydroxyacetic acids typically involves α-hydroxylation of phenylacetic acid derivatives or alkylation of glyoxylic acid intermediates. For analogs like 2-(4-hydroxyphenyl)-2-hydroxyacetic acid, a multi-step approach is employed:
- Step 1: Benzylation of a phenolic hydroxyl group using benzyl chloride and K₂CO₃ in refluxing acetone (yield: ~75%) .
- Step 2: Bromination with PBr₃ in dry diethyl ether to introduce a bromine atom (yield: ~65%) .
- Step 3: Thiolation using potassium benzenethiolate in dioxane .
For this compound, substituting benzyl chloride with ethylating agents (e.g., ethyl bromide) in Step 1 may introduce the ethyl group. Optimizing reaction time, temperature, and catalyst (e.g., TEAB for phase transfer) is critical to minimize side products like over-alkylated derivatives.
Table 1: Synthetic Method Comparison
| Method | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Alkylation of Glyoxylic Acid | Ethyl bromide, K₂CO₃, acetone | ~60-70 | Competing O- vs. C-alkylation |
| Hydroxylation of Ethylphenylacetic Acid | Ozone/H₂O₂, acidic conditions | ~50 | Oxidation of ethyl group |
Advanced: How can researchers resolve stereochemical ambiguities in this compound during synthesis?
Answer:
The α-hydroxy group introduces a chiral center, leading to racemic mixtures in standard syntheses. To isolate enantiomers:
- Chiral Chromatography: Use chiral stationary phases (e.g., amylose-based columns) with mobile phases like hexane/isopropanol (85:15) .
- Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively esterify one enantiomer in organic solvents .
- Asymmetric Synthesis: Employ Evans oxazolidinone auxiliaries or Sharpless epoxidation to induce chirality during hydroxylation .
Key Data:
- Racemic mixtures show split signals in -NMR (e.g., δ 4.2–4.5 ppm for α-H) .
- Enantiomeric excess (ee) ≥95% is achievable via enzymatic methods, verified by polarimetry ([α] = ±12.5°) .
Basic: What analytical techniques are most effective for characterizing this compound?
Answer:
- HPLC: Reverse-phase C18 column (mobile phase: 0.1% H₃PO₄/acetonitrile, 70:30). Retention time: ~8.2 min .
- NMR:
- MS (ESI-): m/z 195.1 [M-H]⁻ .
Table 2: Analytical Parameters
| Technique | Key Peaks/Data | Utility |
|---|---|---|
| FT-IR | 3400 cm⁻¹ (OH), 1710 cm⁻¹ (C=O) | Confirm functional groups |
| XRPD | Distinct crystalline peaks | Polymorph identification |
Advanced: How does the ethyl substituent influence the compound’s stability and reactivity compared to hydroxyl or halogen analogs?
Answer:
The ethyl group enhances lipophilicity (logP ~2.1 vs. ~1.5 for hydroxyl analogs) but reduces hydrogen-bonding capacity, impacting:
- Solubility: ~15 mg/mL in water (vs. ~50 mg/mL for 4-hydroxyphenyl analog) .
- Oxidative Stability: Resists autoxidation better than hydroxyl analogs (no quinone formation observed at RT) .
- Acidity: pKa ~3.2 (carboxylic acid), weaker than halogenated analogs (pKa ~2.8 for 4-F derivative) due to electron-donating ethyl group .
Mechanistic Insight:
The ethyl group stabilizes the α-carboxy radical via hyperconjugation, slowing degradation under UV light .
Basic: What safety protocols are recommended for handling this compound in lab settings?
Answer:
- PPE: Nitrile gloves, safety goggles, and lab coats .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of vapors .
- Spill Management: Neutralize with sodium bicarbonate, absorb with inert material (e.g., vermiculite) .
- Storage: In airtight containers at 4°C, away from oxidizers .
First Aid:
- Skin contact: Wash with soap/water for 15 min .
- Ingestion: Administer activated charcoal (1 g/kg body weight) .
Advanced: How can computational modeling guide the design of derivatives of this compound for enhanced bioactivity?
Answer:
- Docking Studies: Use AutoDock Vina to predict binding affinity to target enzymes (e.g., COX-2 for anti-inflammatory applications) .
- QSAR Models: Correlate substituent effects (e.g., Hammett σ values) with IC₅₀ data to prioritize electron-withdrawing groups for potency .
- MD Simulations: Assess stability of drug-receptor complexes over 100 ns trajectories (RMSD <2 Å indicates stable binding) .
Case Study:
Replacing the ethyl group with a trifluoromethyl moiety increased COX-2 inhibition by 40% in silico, validated by in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
